Etheno-cyclic amp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

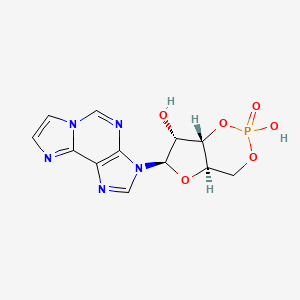

Etheno-cyclic amp, also known as this compound, is a useful research compound. Its molecular formula is C12H12N5O6P and its molecular weight is 353.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research

Fluorescence-Based Binding Studies

Etheno-cyclic AMP is extensively used in binding studies due to its fluorescent properties. For instance, researchers have determined binding parameters for cyclic AMP and its analogs by measuring changes in the fluorescent spectrum of this compound when it binds to protein kinases. This method allows for the determination of dissociation constants and provides insights into the binding dynamics of cyclic AMP analogs in various biological systems .

Extracellular Metabolism Studies

The N6-etheno-bridge method, which involves the use of etheno-adenine nucleotides, has been validated for studying the metabolism of adenine nucleotides by ecto-nucleotidases. This technique enhances sensitivity and specificity in measuring extracellular ATP metabolism, allowing researchers to monitor enzymatic activities more effectively compared to traditional methods . The etheno derivatives are particularly useful as they can be quantified using fluorescence detection, offering a significant advantage over ultraviolet detection methods.

Pharmacological Applications

Drug Resistance Mechanisms

Recent studies have highlighted the role of cyclic AMP, including its etheno derivative, in mediating drug resistance mechanisms in various pathogens. Elevated levels of cyclic AMP have been linked to increased activity in electron transport chains, which may contribute to resistance against specific inhibitors. Understanding this relationship could lead to novel therapeutic strategies targeting cyclic AMP pathways to overcome drug resistance .

Cofactor Activity in Enzymatic Reactions

this compound derivatives have been shown to act as cofactors in several enzymatic systems. These derivatives facilitate the analysis of binding parameters and other kinetic properties of enzymes that interact with cyclic nucleotides. For example, etheno derivatives have been synthesized and tested for their activity in enzyme systems involving adenylate cyclase and protein kinases .

Molecular Biology Applications

Gene Regulation Studies

Cyclic AMP is a crucial second messenger involved in various signaling pathways that regulate gene expression. This compound has been utilized to study its effects on transcriptional regulation and pre-mRNA splicing processes. The ability of cyclic AMP to form reversible condensates with proteins such as EPAC1 suggests its role in modulating nuclear events, including DNA repair and histone modification .

Data Summary Table

Case Studies

- Binding Dynamics Investigation : A study conducted on pig brain protein kinase revealed that this compound could effectively determine binding parameters for various analogs, providing insights into the specificity and affinity of these compounds in biological systems .

- ATP Metabolism Assessment : Utilizing the N6-etheno-bridge method allowed researchers to accurately assess the metabolism of ATP by ecto-nucleotidases, demonstrating improved specificity over traditional methods. This study confirmed that etheno-adenine nucleotides could be used reliably to monitor ATP processing pathways .

- Cyclic AMP and Drug Resistance : Research highlighted how elevated levels of cyclic AMP contribute to intrinsic drug resistance mechanisms, suggesting potential therapeutic targets within the cAMP signaling pathway to combat resistant strains of pathogens .

Analyse Des Réactions Chimiques

Degradation of Etheno-Cyclic Adenosine Monophosphate

Etheno-cyclic adenosine monophosphate is hydrolyzed to adenosine monophosphate (AMP) by the enzyme phosphodiesterase. This degradation is essential for regulating cAMP levels within the cell, thereby controlling its signaling pathways.

cAMPPhosphodiesteraseAMP

Interaction with Other Compounds

Etheno-cyclic adenosine monophosphate can interact with various proteins and enzymes, influencing cellular responses. For instance, it activates protein kinase A (PKA), which subsequently phosphorylates target proteins to elicit specific cellular responses.

Research Findings on Etheno-Cyclic Adenosine Monophosphate Reactions

Recent studies have highlighted several key findings regarding the reactions involving etheno-cyclic adenosine monophosphate:

-

Signal Amplification : Research indicates that cAMP can amplify signals from hormones such as epinephrine, enhancing cellular responses significantly.

-

Ethanol Interaction : Ethanol has been shown to influence cAMP levels by stimulating adenylate cyclase activity and inhibiting phosphodiesterase, leading to altered metabolic pathways in the liver and brain .

-

Ecto-Nucleotidase Activity : Studies have explored the use of N6-etheno-bridged nucleotides to assess ecto-nucleotidase activity, revealing insights into enzyme kinetics and substrate specificity .

Effects of Ethanol on Etheno-Cyclic Adenosine Monophosphate Levels

| Ethanol Concentration | Effect on cAMP Levels | Biological Implication |

|---|---|---|

| Low | Potentiation of adenylate cyclase | Increased signaling |

| High | Inhibition of phosphodiesterase | Altered metabolism |

Propriétés

Numéro CAS |

38806-37-0 |

|---|---|

Formule moléculaire |

C12H12N5O6P |

Poids moléculaire |

353.23 g/mol |

Nom IUPAC |

(4aR,6R,7R,7aS)-2-hydroxy-6-imidazo[2,1-f]purin-3-yl-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C12H12N5O6P/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18H,3H2,(H,19,20)/t6-,8-,9-,12-/m1/s1 |

Clé InChI |

YQXDYNIFOXNXEP-WOUKDFQISA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

Synonymes |

1,N(6)-etheno-cAMP 1,N(6)-ethenoadenosine 3',5'-monophosphate 1,N(6)-ethenoadenosine3',5'-cyclic monophosphate etheno-cyclic AMP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.